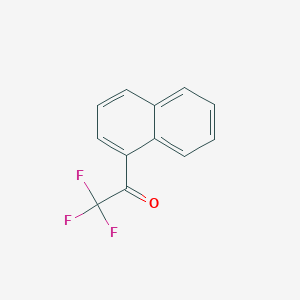

2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-naphthalen-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCWOGKZDGCRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505193 | |

| Record name | 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6500-37-4 | |

| Record name | 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone

Introduction: The Strategic Importance of a Fluorinated Naphthalene Ketone

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile. The compound 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone stands as a molecule of significant interest, embodying the convergence of two powerful chemical features: the trifluoromethyl ketone group and the naphthalene scaffold.

The naphthalene core is a versatile and extensively explored aromatic system in medicinal chemistry, serving as a foundational structure for numerous FDA-approved drugs such as Propranolol, Naproxen, and Bedaquiline.[1] Its rigid, lipophilic, and planar nature allows for effective π-stacking interactions with biological targets.[1]

Complementing this is the trifluoromethyl ketone (TFK) moiety. The potent electron-withdrawing capacity of the CF₃ group renders the adjacent carbonyl carbon highly electrophilic. This unique property enables TFKs to act as powerful inhibitors of various hydrolytic enzymes, particularly serine and cysteine proteases.[2] The TFK can form stable, covalent, yet reversible, hemiacetal or hemiketal adducts with active site residues, leading to potent enzyme inhibition.[2]

The synthesis of this compound, therefore, provides a critical building block for developing novel therapeutics, from antiviral agents to anti-inflammatory drugs.[3][4] This guide offers an in-depth exploration of the primary synthetic routes to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the optimal methodology.

Methodology 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

The most direct and classical approach to acylating an aromatic ring is the Friedel-Crafts reaction. This method involves the electrophilic substitution of a hydrogen atom on the naphthalene ring with a trifluoroacyl group, typically generated from trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride in the presence of a potent Lewis acid catalyst.

Causality and Mechanistic Insight:

The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃) to the acylating agent.[5] In the case of TFAA, this coordination polarizes the carbonyl group, ultimately leading to the formation of the highly electrophilic trifluoroacylium ion (CF₃CO⁺) or a reactive complex. This electrophile is then attacked by the π-electron system of the naphthalene ring.

A critical consideration is regioselectivity. The acylation of naphthalene is highly sensitive to reaction conditions. Under kinetic control (milder conditions), the reaction preferentially occurs at the C1 (alpha) position due to the higher stability of the corresponding carbocation intermediate (Wheland intermediate).[6] This makes Friedel-Crafts acylation a suitable method for accessing the desired 1-naphthalenyl isomer.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Naphthalene

-

Trifluoroacetic Anhydride (TFAA)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add naphthalene (1.0 eq) and anhydrous DCM.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 - 1.5 eq) portion-wise, ensuring the temperature does not rise significantly. The mixture will form a slurry.[7]

-

Acylating Agent Addition: Add trifluoroacetic anhydride (1.2 eq) dissolved in anhydrous DCM to the dropping funnel. Add the TFAA solution dropwise to the stirred naphthalene-AlCl₃ slurry over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by slowly adding it to a beaker of crushed ice and 1M HCl. This will hydrolyze the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[8]

Workflow Visualization: Friedel-Crafts Acylation

Methodology 2: Nucleophilic Attack via Organometallic Reagents

An alternative strategy involves reversing the polarity of the reactants. Instead of an electrophilic acylating agent and a nucleophilic naphthalene, this approach utilizes a nucleophilic naphthalene species (a carbanion equivalent) to attack an electrophilic trifluoroacetyl source. This is typically achieved using Grignard or organolithium reagents.

Causality and Mechanistic Insight:

These methods hinge on the preparation of a highly nucleophilic organometallic intermediate.

-

Grignard Reagent: 1-Bromonaphthalene reacts with magnesium metal in an ether solvent to form 1-naphthylmagnesium bromide. This is a classic method for generating a carbanion equivalent.[9]

-

Organolithium Reagent: Alternatively, 1-bromonaphthalene can undergo a rapid lithium-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium), especially at low temperatures, to form 1-naphthyllithium.[10][11] Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[12]

Once formed, this potent nucleophile attacks an electrophilic source of the "CF₃CO⁺" group, such as ethyl trifluoroacetate or N-trifluoroacetylpiperidine.[13] The key advantage of these methods is that they often proceed under milder conditions than Friedel-Crafts reactions and can exhibit greater tolerance for certain functional groups, avoiding the harsh, acidic environment. However, they demand strictly anhydrous and anaerobic conditions due to the extreme sensitivity of the organometallic intermediates to water and oxygen.[14]

Experimental Protocol: Grignard-Mediated Synthesis

Materials:

-

1-Bromonaphthalene

-

Magnesium Turnings (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Trifluoroacetate (ETFA)

-

Saturated Ammonium Chloride Solution (NH₄Cl)

Procedure:

-

Grignard Reagent Formation: To an oven-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction. Add a solution of 1-bromonaphthalene (1.0 eq) in anhydrous THF dropwise via a dropping funnel. The reaction is exothermic and may require gentle heating to start, but should be controlled to maintain a gentle reflux.[15]

-

Reaction with Electrophile: Once the magnesium has been consumed and the Grignard reagent has formed (indicated by a color change), cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add ethyl trifluoroacetate (1.1 eq) dissolved in anhydrous THF dropwise, maintaining the low temperature.

-

Reaction Progression: After the addition, allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature and stir overnight.

-

Work-up and Quenching: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Add diethyl ether and transfer to a separatory funnel. Wash the organic layer with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Workflow Visualization: Organometallic Synthesis

Comparative Analysis of Synthetic Routes

The choice between Friedel-Crafts acylation and an organometallic approach is a critical decision driven by factors such as scale, available equipment, and the presence of other functional groups on the naphthalene scaffold.

| Parameter | Friedel-Crafts Acylation | Organometallic Routes (Grignard/Organolithium) |

| Conditions | Strongly acidic (Lewis acid) | Strongly basic/nucleophilic; strictly anhydrous/anaerobic |

| Reagents | Naphthalene, TFAA, AlCl₃ | 1-Bromonaphthalene, Mg or n-BuLi, trifluoroacetyl source |

| Temperature | 0 °C to room temperature | -78 °C to room temperature |

| Advantages | - Uses inexpensive starting materials- Often simpler procedure for large scale- Good regioselectivity for 1-position | - Milder overall temperature profile- Avoids strong acids- Potentially higher functional group tolerance (with protection) |

| Disadvantages | - Requires stoichiometric or excess strong Lewis acid- Incompatible with acid-sensitive functional groups- Catalyst can be difficult to remove | - Requires strictly anhydrous/anaerobic conditions- Organolithium reagents are pyrophoric- Precursor (1-bromonaphthalene) is more expensive than naphthalene |

| Key Insight | Ideal for producing the unsubstituted parent compound on a larger scale where cost and operational simplicity are paramount. | Preferred for synthesizing derivatives with acid-labile groups or when higher selectivity is needed on complex substrates. |

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry methodologies. The classical Friedel-Crafts acylation offers a direct and cost-effective route, leveraging the inherent reactivity of the naphthalene ring to achieve the desired 1-substitution pattern. In contrast, organometallic strategies, utilizing Grignard or organolithium reagents, provide a powerful alternative that operates under different mechanistic principles and conditions. This latter approach is particularly valuable for constructing more complex, functionalized analogues where the harsh, acidic conditions of the Friedel-Crafts reaction are prohibitive. A thorough understanding of the causality behind each method—from the role of the Lewis acid to the absolute necessity of anhydrous conditions for organometallics—empowers researchers to make informed, strategic decisions, ensuring the successful and efficient synthesis of this important fluorinated building block for advanced drug development programs.

References

A complete list of sources cited within this document is provided below for verification and further reading.

- Kent, S. B. H., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS.

- ResearchGate. (n.d.). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds.

- Kent, S. B. H., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS.

- Kraszkiewicz, L., et al. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry.

- Kraszkiewicz, L., et al. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids.

- Unknown. (n.d.). Organolithium reagent. Source.

- Siegel, D. (n.d.). Organolithium Reagents. Myers, Chem 115.

- Storr, H. E. (n.d.). Friedel-Crafts Acetylation of 1- and 2-Methylnaphthalene. Langston University.

- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.

- Wang, X., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega.

- Kumar, R., et al. (2023).

- Wikipedia. (n.d.). Organolithium reagent. Wikipedia.

- Sigma-Aldrich. (n.d.). Organolithium Reagents. Sigma-Aldrich.

- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Source.

- Baxendale, I. R., et al. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening.

- Reich, H. J. (n.d.). Organolithium Reagents.

- Sigma-Aldrich. (n.d.).

- Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide. Studylib.

- Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses.

- Benchchem. (n.d.). Synthesis of 1-(Hex-1-en-2-yl)naphthalene: A Technical Guide. Benchchem.

- Chen, Y.-R., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central.

- Google Patents. (n.d.). Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

- Ibrahim, S. R. M., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. PubMed Central.

- Ibrahim, S. R. M., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. MDPI.

- Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. myttex.net [myttex.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. studylib.net [studylib.net]

- 10. resources.saylor.org [resources.saylor.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 13. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 14. people.uniurb.it [people.uniurb.it]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Naphthyl Trifluoromethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-naphthyl trifluoromethyl ketone, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl ketone moiety is of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl (CF₃) group, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in drug design.[1][2] This document delves into the primary synthetic routes, including the classical Friedel-Crafts acylation and modern nucleophilic trifluoromethylation strategies. Each method is presented with a detailed experimental protocol, mechanistic insights, and a discussion of the advantages and limitations. The aim is to equip researchers with the practical knowledge and theoretical understanding necessary for the efficient and safe synthesis of this important chemical entity.

Introduction: The Significance of Trifluoromethyl Ketones in Modern Chemistry

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science.[3] The trifluoromethyl (CF₃) group, in particular, is a privileged moiety due to its profound impact on a molecule's biological and physical properties.[4] Trifluoromethyl ketones (TFMKs) have emerged as crucial intermediates and bioactive compounds in their own right.[5] Their utility stems from the strong electron-withdrawing nature of the CF₃ group, which enhances the electrophilicity of the carbonyl carbon, making them potent enzyme inhibitors.[6] Furthermore, the CF₃ group can improve a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism and increase its lipophilicity, which can enhance membrane permeability.[1][2]

1-Naphthyl trifluoromethyl ketone, specifically, serves as a versatile precursor for a variety of more complex molecules, including potential therapeutic agents. Its synthesis, therefore, is a topic of considerable interest to the scientific community. This guide will explore the most prominent and effective methods for its preparation.

Synthetic Strategies for 1-Naphthyl Trifluoromethyl Ketone

The synthesis of aryl trifluoromethyl ketones can be broadly categorized into two main approaches:

-

Electrophilic Acylation: Introducing the trifluoroacetyl group onto the naphthalene ring.

-

Nucleophilic Trifluoromethylation: Adding a trifluoromethyl nucleophile to a naphthalene-based carboxylic acid derivative.

This guide will focus on the most practical and widely employed variations of these strategies.

Method 1: Friedel-Crafts Acylation of Naphthalene

The Friedel-Crafts acylation is a classic and direct method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[7] In the context of synthesizing 1-naphthyl trifluoromethyl ketone, this involves the reaction of naphthalene with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid catalyst.[8]

Mechanism:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) activates the trifluoroacetic anhydride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich naphthalene ring, preferentially at the more reactive α-position (C1), to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the naphthalene ring and yields the desired 1-naphthyl trifluoromethyl ketone.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation of Naphthalene

Materials:

-

Naphthalene

-

Trifluoroacetic anhydride (TFAA)[9]

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.0 to 1.2 equivalents) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add a solution of naphthalene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Once the naphthalene solution has been added, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford 1-naphthyl trifluoromethyl ketone.

Causality and Field-Proven Insights:

-

Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or BF₃·OEt₂ can be used. The choice can influence the regioselectivity and reactivity.[7]

-

Solvent: Dichloromethane is a common solvent, but others like carbon disulfide or nitrobenzene can be employed, potentially altering the isomer distribution.[10]

-

Temperature Control: The reaction is exothermic. Maintaining a low temperature during the initial addition helps to control the reaction rate and minimize side reactions.

-

Quenching: The quenching step with acidic ice water is crucial to decompose the aluminum chloride complex and protonate any remaining intermediates.

Method 2: Nucleophilic Trifluoromethylation of a Naphthalene Carboxylic Acid Derivative

An alternative and often milder approach involves the nucleophilic addition of a trifluoromethylating agent to a naphthalene carboxylic acid derivative, such as an ester or an acid chloride. This method can offer better functional group tolerance compared to the harsh conditions of Friedel-Crafts acylation. A common strategy employs fluoroform (HCF₃) as an inexpensive trifluoromethyl source.[3][11][12]

Mechanism:

In this method, a strong base deprotonates fluoroform to generate the trifluoromethyl anion (CF₃⁻). This potent nucleophile then attacks the electrophilic carbonyl carbon of the naphthalene carboxylic acid derivative (e.g., methyl 1-naphthoate). The resulting tetrahedral intermediate subsequently collapses, eliminating the leaving group (e.g., methoxide) to yield the 1-naphthyl trifluoromethyl ketone.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 9. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 10. myttex.net [myttex.net]

- 11. d-nb.info [d-nb.info]

- 12. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The naphthalen-1-yl moiety provides a rigid, aromatic scaffold that can be further functionalized. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, this guide is structured to not only present the spectral data but also to offer insights into the underlying principles of spectral interpretation and best practices for data acquisition.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the chemical formula C₁₂H₇F₃O and a molecular weight of 224.18 g/mol , presents a unique combination of a trifluoromethyl group and a naphthalene ring system attached to a carbonyl group.[1] This arrangement gives rise to characteristic signals in various spectroscopic techniques, which will be discussed in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is dominated by the signals of the seven aromatic protons of the naphthalene ring. The electron-withdrawing nature of the trifluoroacetyl group will deshield the protons on the naphthalene ring, particularly the proton at the C8 position due to its proximity to the carbonyl group (peri-effect). The protons on the naphthalene ring will exhibit complex splitting patterns due to spin-spin coupling.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | m | 1H | H-8 |

| ~7.9 - 8.1 | m | 2H | H-4, H-5 |

| ~7.5 - 7.7 | m | 4H | H-2, H-3, H-6, H-7 |

Disclaimer: The ¹H NMR data presented is predicted based on established principles of NMR spectroscopy and analysis of analogous compounds. Experimental verification is recommended.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all 12 carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield. The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms. The aromatic carbons of the naphthalene ring will appear in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing trifluoroacetyl substituent.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~185 | q | C=O |

| ~117 | q | CF₃ |

| ~124 - 135 | m | Naphthalene C |

Disclaimer: The ¹³C NMR data presented is predicted based on established principles of NMR spectroscopy and analysis of analogous compounds. Experimental verification is recommended.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing compounds. This compound will exhibit a single signal in the ¹⁹F NMR spectrum, a singlet, as the three fluorine atoms are chemically equivalent and there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift will be in the typical range for a trifluoromethyl ketone.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -72 | s | -CF₃ |

Disclaimer: The ¹⁹F NMR data presented is predicted based on established principles of ¹⁹F NMR spectroscopy and analysis of analogous compounds. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for the identification of functional groups in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the C=O stretching of the ketone and the C-F stretching of the trifluoromethyl group.

Predicted IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1700 - 1680 | Strong | C=O stretch (aromatic ketone) |

| ~1600, 1580, 1510 | Medium | Aromatic C=C stretch |

| ~1300 - 1100 | Strong | C-F stretch |

Disclaimer: The IR data presented is predicted based on established principles of IR spectroscopy and analysis of analogous compounds. Experimental verification is recommended.

The carbonyl stretching frequency is expected to be slightly lower than that of a typical aliphatic ketone due to conjugation with the aromatic naphthalene ring.[2] The C-F stretching region will likely show multiple strong bands characteristic of the CF₃ group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) would likely be used.

Predicted Mass Spectrometry Data (EI):

| m/z | Relative Intensity (%) | Assignment |

| 224 | High | [M]⁺ (Molecular ion) |

| 155 | High | [M - CF₃]⁺ |

| 127 | High | [C₁₀H₇]⁺ (Naphthyl cation) |

| 69 | Medium | [CF₃]⁺ |

Disclaimer: The Mass Spectrometry data presented is predicted based on established principles of mass spectrometry and analysis of analogous compounds. Experimental verification is recommended.

The molecular ion peak at m/z 224 should be readily observable. The most prominent fragmentation pathway is expected to be the cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group, leading to a strong peak at m/z 155 corresponding to the naphthoyl cation. Another significant fragment would be the naphthyl cation at m/z 127, resulting from the loss of a carbonyl group from the naphthoyl cation.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy

A detailed workflow for acquiring NMR spectra is crucial for obtaining reliable data.

Caption: A fundamental workflow for mass spectrometry analysis using electron ionization.

Conclusion

The spectral data of this compound, as predicted and interpreted in this guide, provide a comprehensive fingerprint for the identification and characterization of this important molecule. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS offers a powerful toolkit for researchers in drug discovery and materials science. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of robust scientific research. It is imperative to note that while the predicted data serves as a strong guideline, experimental verification is always the gold standard in chemical analysis.

References

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

Sources

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone. It delves into detailed synthetic protocols, discusses the compound's reactivity, and explores its potential applications in the field of drug discovery and medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto a naphthalene scaffold presents a molecule of significant interest for the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and scientists working with fluorinated organic compounds and those engaged in the design and synthesis of new pharmaceutical candidates.

Introduction: The Significance of Fluorinated Naphthalene Scaffolds

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] When appended to a naphthalene ring system—a privileged scaffold in numerous approved drugs[2]—the resulting trifluoromethyl naphthalenyl ketone represents a compelling synthon for the development of novel therapeutic agents. This compound, with its reactive carbonyl group, serves as a versatile intermediate for the synthesis of a diverse array of more complex molecules with potential biological activity. This guide will provide a detailed examination of this compound, from its fundamental properties to its synthesis and potential applications.

Physicochemical Properties

This compound is a solid at room temperature, appearing as yellow crystals. Its core physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6500-37-4 | [3][4][5][6] |

| Molecular Formula | C₁₂H₇F₃O | [3] |

| Molecular Weight | 224.18 g/mol | [3] |

| Appearance | Yellow crystals | |

| Boiling Point | 147-148 °C (at 30 Torr) | [3][4] |

| Density | 1.334 g/cm³ | [3] |

| Melting Point | Not explicitly reported for the 1-naphthyl isomer. The 2-naphthyl isomer has a melting point of 40-41 °C. | [7] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, diethyl ether, and acetone. | |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be dominated by signals from the seven aromatic protons of the naphthalene ring system, appearing in the downfield region (typically δ 7.5-8.5 ppm). The integration of these signals will correspond to seven protons. The specific splitting patterns will be complex due to coupling between adjacent protons on the naphthalene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (C=O) in the range of δ 180-190 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The spectrum will also display signals for the ten carbons of the naphthalene ring in the aromatic region (δ 120-140 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this peak is anticipated to be in the range of -70 to -80 ppm relative to CFCl₃.[8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1730 cm⁻¹. The presence of the trifluoromethyl group will give rise to strong C-F stretching bands in the region of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 224.18, corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of the trifluoromethyl group (CF₃•, mass = 69) and the formation of the naphthoyl cation (C₁₀H₇CO⁺, m/z = 155).

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for the preparation of trifluoromethyl ketones. Two primary and reliable synthetic routes are detailed below.

Method 1: Friedel-Crafts Acylation of Naphthalene

The direct acylation of naphthalene with a trifluoroacetylating agent is a straightforward approach. Friedel-Crafts acylation of naphthalene typically favors substitution at the 1-position (α-position) due to the higher stability of the corresponding carbocation intermediate.

Caption: Workflow for the Friedel-Crafts acylation of naphthalene.

Experimental Protocol:

-

To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic anhydride (1.1 equivalents) dropwise.[9][10]

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylating agent complex.

-

Add a solution of naphthalene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Method 2: From 1-Naphthoic Acid

An alternative route involves the conversion of 1-naphthoic acid to its acid chloride, followed by reaction with a trifluoromethylating agent. A more direct approach from the carboxylic acid is also possible.[10]

Caption: Synthesis from 1-naphthoic acid.

Experimental Protocol:

-

To a stirred suspension of 1-naphthoic acid (1.0 equivalent) in an anhydrous solvent such as toluene, add trifluoroacetic anhydride (2.0-3.0 equivalents).[10]

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and then carefully add water to hydrolyze the excess trifluoroacetic anhydride and facilitate the decarboxylation of the intermediate.

-

Heat the mixture at 60-70 °C for 1-2 hours to ensure complete decarboxylation.

-

After cooling, extract the mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired product.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This makes the ketone susceptible to nucleophilic attack.

-

Reduction: The carbonyl group can be readily reduced to the corresponding alcohol, 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol, using reducing agents such as sodium borohydride. This alcohol can be a valuable chiral building block if the reduction is performed asymmetrically.

-

Nucleophilic Addition: The ketone can undergo addition reactions with various nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to convert the carbonyl group into a double bond, providing access to a range of trifluoromethylated alkenes.

-

Formation of Heterocycles: The ketone can serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazoles, through condensation reactions with appropriate binucleophiles.

Applications in Drug Development and Medicinal Chemistry

The trifluoromethyl ketone functional group is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a potent and often covalent inhibitor of various enzymes, particularly serine and cysteine proteases.[11][12] The electrophilic carbonyl carbon can be attacked by a nucleophilic residue (e.g., serine or cysteine) in the active site of an enzyme, leading to the formation of a stable hemiacetal or hemiketal adduct, thus inhibiting the enzyme's activity.

Given this precedent, this compound and its derivatives are promising candidates for the development of inhibitors for a range of therapeutic targets, including:

-

Antiviral Agents: Proteases are essential for the replication of many viruses, including SARS-CoV. Trifluoromethyl ketones have been investigated as inhibitors of viral proteases.[11][13]

-

Anticancer Agents: Certain proteases are overexpressed in cancer cells and are involved in tumor growth and metastasis.

-

Anti-inflammatory Drugs: Proteases play a role in inflammatory processes.

-

Neurological Disorders: Fluorinated ketones are being explored for their potential to modulate GABA-B receptors, which are implicated in various neurological conditions.[14]

The naphthalene moiety can provide additional binding interactions within the active site of a target protein through hydrophobic and π-stacking interactions, potentially enhancing both the potency and selectivity of the inhibitor.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the safety data for this compound and its isomer, it is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may cause respiratory irritation.[3][7]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive trifluoromethyl ketone group and a naphthalene scaffold makes it an attractive starting point for the design and synthesis of novel bioactive molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with the aim of facilitating further research and development in this exciting area of chemical science.

References

-

Lu, I. L., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(18), 5142-5146. Available at: [Link]

-

Bhaumik, A., et al. (2009). New developments for the design, synthesis and biological evaluation of potent SARS-CoV 3CLpro inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5353-5357. Available at: [Link]

-

University of Mississippi. (2019). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Available at: [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. Available at: [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. PubMed. Available at: [Link]

-

Kato, J., et al. (2018). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 43(3), 183-191. Available at: [Link]

-

Kato, J., et al. (2018). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. ResearchGate. Available at: [Link]

-

de Sousa, A. S. S., & de Almeida, M. V. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5793. Available at: [Link]

-

Pace, V., & Holzer, W. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998. Available at: [Link]

-

PubChem. (n.d.). Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-. Retrieved from [Link]

-

Sloop, J. C., et al. (2007). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules, 12(5), 1082-1097. Available at: [Link]

-

Cantillo, D., et al. (2011). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Organic Process Research & Development, 15(4), 893-900. Available at: [Link]

-

Hilmey, D. G., & Paquette, L. A. (2005). 5-Oxaspiro[3.4]octan-1-one. Organic Syntheses, 82, 223. Available at: [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Perfluorohalogenated Naphthalenes: Synthesis, Crystal Structure, and Intermolecular Interaction. RSC Advances, 12(42), 27351-27356. Available at: [Link]

-

Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]

-

Reeves, J. T., et al. (2012). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses, 89, 210. Available at: [Link]

-

Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 2-fluoronaphthalene.

-

Hossain, M. S., et al. (2022). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Molecules, 27(19), 6569. Available at: [Link]

-

Kurauskus, V., et al. (2022). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 28(51), e202201128. Available at: [Link]

-

ResearchGate. (n.d.). displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione.... Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound , 97+% , 6500-37-4 - CookeChem [cookechem.com]

- 4. 1-NAPHTHYL TRIFLUOROMETHYL KETONE | 6500-37-4 [m.chemicalbook.com]

- 5. aobchem.com [aobchem.com]

- 6. keyorganics.net [keyorganics.net]

- 7. labsolu.ca [labsolu.ca]

- 8. Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)- | C6H4F3NO | CID 137637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New developments for the design, synthesis and biological evaluation of potent SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA" by Katherine Kreusel [egrove.olemiss.edu]

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(1-naphthyl)ethanone (CAS 6500-37-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(1-naphthyl)ethanone, registered under CAS number 6500-37-4, is a fluorinated aromatic ketone of significant interest in synthetic and medicinal chemistry. The incorporation of a trifluoromethyl group onto the naphthyl scaffold imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents. This guide provides a comprehensive overview of the properties, structure, synthesis, and applications of this compound, with a particular focus on its relevance in drug discovery and development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. 2,2,2-Trifluoro-1-(1-naphthyl)ethanone is a well-defined molecule with the following structural and identifying information:

-

IUPAC Name: 2,2,2-trifluoro-1-(1-naphthyl)ethanone[1]

-

Synonyms: 1-Naphthyl trifluoromethyl ketone

-

CAS Number: 6500-37-4

-

Molecular Formula: C₁₂H₇F₃O

-

Molecular Weight: 224.18 g/mol [1]

-

InChI Key: VQCWOGKZDGCRES-UHFFFAOYSA-N[1]

-

SMILES: O=C(C(F)(F)F)c1cccc2ccccc12

The structure of 2,2,2-trifluoro-1-(1-naphthyl)ethanone is characterized by a naphthalene ring system acylated with a trifluoroacetyl group at the 1-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the carbonyl group and the aromatic system.

Caption: Chemical structure of 2,2,2-trifluoro-1-(1-naphthyl)ethanone.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is essential for its handling, characterization, and application.

Physical Properties

| Property | Value | Reference |

| Physical Form | Yellow crystals | [1] |

| Boiling Point | 147-148 °C (at 30 Torr) | |

| Melting Point | 40-41 °C | [2] |

| Solubility | Insoluble in water | [1] |

| Purity | Typically ≥97% | [1] |

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the seven aromatic protons of the naphthalene ring system. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing nature of the trifluoroacetyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbons of the naphthalene ring, the carbonyl carbon, and the trifluoromethyl carbon. The carbonyl carbon signal will be a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds.[3][4] It is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong C=O stretching vibration for the ketone group, typically in the range of 1680-1715 cm⁻¹.[6]

-

C-H stretching vibrations for the aromatic protons.

-

C-F stretching vibrations, which are usually strong and appear in the region of 1000-1350 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

The molecular ion peak (M⁺) would be expected at m/z = 224.

-

Common fragmentation patterns for aromatic ketones include cleavage of the bond between the carbonyl group and the aromatic ring, as well as cleavage of the bond between the carbonyl carbon and the trifluoromethyl group.[7][8] A prominent fragment would likely be the naphthoyl cation at m/z = 155.

-

Synthesis

The synthesis of 2,2,2-trifluoro-1-(1-naphthyl)ethanone can be achieved through several synthetic routes. A common and effective method is the Friedel-Crafts acylation of naphthalene with a trifluoroacetylating agent.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of fluorinated naphthone derivatives via a Claisen condensation, which can be adapted for the synthesis of 2,2,2-trifluoro-1-(1-naphthyl)ethanone.[5]

Materials:

-

Naphthalene

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for workup

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride in anhydrous THF is prepared.

-

Acylation: A solution of naphthalene in anhydrous THF is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature). After the addition is complete, a solution of ethyl trifluoroacetate in anhydrous THF is added dropwise.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to reflux to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a dilute acid (e.g., 1 M HCl) at 0 °C. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,2,2-trifluoro-1-(1-naphthyl)ethanone.

Caption: General workflow for the synthesis of 2,2,2-trifluoro-1-(1-naphthyl)ethanone.

Applications in Drug Discovery and Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The introduction of a trifluoromethyl group can enhance the pharmacological profile of a molecule by improving its metabolic stability, bioavailability, and binding affinity to target proteins.

While specific pharmacological screening data for 2,2,2-trifluoro-1-(1-naphthyl)ethanone itself is not extensively published, its primary value lies in its role as a key intermediate for the synthesis of more complex, biologically active molecules.

As a Synthetic Intermediate

2,2,2-Trifluoro-1-(1-naphthyl)ethanone serves as a versatile precursor for a variety of chemical transformations, allowing for the introduction of the trifluoromethylated naphthyl moiety into larger molecular frameworks. For instance, the ketone functionality can be readily converted into other functional groups, such as alcohols, amines, and alkenes.

One notable application is in the synthesis of chiral trifluoromethylated alcohols and amines. The reduction of the ketone can lead to the corresponding alcohol, 2,2,2-trifluoro-1-(1-naphthyl)ethanol, which can be a valuable chiral building block.[10] Furthermore, reductive amination of the ketone can provide access to chiral amines, which are important pharmacophores in many drug molecules.[10]

The trifluoromethyl group's strong electron-withdrawing nature also activates the carbonyl group towards nucleophilic attack, facilitating reactions such as aldol condensations and Wittig reactions, thereby enabling the construction of more elaborate molecular architectures.

Potential Therapeutic Areas

Derivatives of 2,2,2-trifluoro-1-(1-naphthyl)ethanone have the potential to be explored in various therapeutic areas, including:

-

Anticancer Agents: The naphthalene ring is a common feature in many anticancer drugs. The incorporation of a trifluoromethyl group could lead to the development of novel compounds with improved efficacy and reduced side effects.

-

Antimicrobial Agents: Naphthalene derivatives have shown promising activity against a range of microbial pathogens.[8] The lipophilicity imparted by the trifluoromethyl group may enhance the ability of these compounds to penetrate microbial cell membranes.

-

Neuroprotective Agents: The structural features of this compound make it a potential starting point for the synthesis of molecules targeting central nervous system disorders.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling 2,2,2-trifluoro-1-(1-naphthyl)ethanone.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[11]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

It is crucial to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal before working with this compound.

Conclusion

2,2,2-Trifluoro-1-(1-naphthyl)ethanone (CAS 6500-37-4) is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a naphthalene scaffold and a trifluoromethyl group offers significant potential for the development of novel therapeutic agents with enhanced pharmacological properties. This guide has provided a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, serving as a valuable resource for researchers and scientists in their endeavors to advance the frontiers of medicinal chemistry.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

ResearchGate. (2020, October 20). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. [Link]

-

AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]

-

Innovatech Labs. (2018, July 16). How to Read FTIR Analysis Results Graphs. [Link]

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Request PDF. (2025, August 7). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. [Link]

-

University of Washington. Fluorine NMR. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]

-

Beilstein Journals. (2018, December 27). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. [Link]

-

PMC. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

NIST WebBook. Ethanone, 2,2,2-trifluoro-1-phenyl-. [Link]

-

NIST WebBook. Ethanone, 2,2,2-trifluoro-1-phenyl-. [Link]

-

YouTube. (2025, February 9). How To Read FTIR Spectroscopy? - Chemistry For Everyone. [Link]

-

ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

MDPI. (2022, May 9). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. [Link]

-

ResearchGate. Synthesis of Bioactive Side‐Chain Analogues of TAN‐2483B. [Link]

-

Research Journal of Pharmacy and Technology. Virtual screening and molecular docking study of alpha-naphthoflavone analogs as cytochromes P450-1A1 inhibitors. [Link]

-

IT Medical Team. Pharmacological screening: The drug discovery. [Link]

-

PubMed. (2019, January 1). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

Sources

- 1. azom.com [azom.com]

- 2. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biophysics.org [biophysics.org]

- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

starting materials for 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone synthesis

An In-depth Technical Guide to the Synthesis of 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone: Starting Materials and Core Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing this compound, a key intermediate in the development of pharmaceuticals and advanced materials. The strategic incorporation of a trifluoromethyl group onto the naphthalene scaffold imparts unique physicochemical properties, enhancing metabolic stability and biological activity.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the primary starting materials and synthetic methodologies. We will delve into the mechanistic underpinnings of Friedel-Crafts acylation and Grignard reagent-based approaches, providing field-proven insights and step-by-step protocols to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Trifluoromethyl Naphthyl Ketone Moiety

The this compound scaffold is of significant interest due to the advantageous properties conferred by the trifluoromethyl (CF₃) group. This electron-withdrawing moiety can dramatically alter the electronic nature of the naphthalene ring system, influencing its reactivity and biological interactions. In medicinal chemistry, the introduction of a CF₃ group often leads to increased lipophilicity, improved metabolic stability, and enhanced binding affinity to target proteins. These attributes make trifluoromethylated compounds highly desirable for the development of novel therapeutic agents.

This guide will focus on the two predominant and industrially scalable methods for the synthesis of this compound, providing a comparative analysis to aid in the selection of the most appropriate route based on available resources and desired outcomes.

Synthetic Strategy I: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming carbon-carbon bonds to an aromatic ring.[3] In the context of our target molecule, this involves the reaction of naphthalene with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.

Core Starting Materials and Reagents

| Starting Material/Reagent | Role | Key Considerations |

| Naphthalene | Aromatic Substrate | The starting aromatic core. Purity is crucial to avoid side reactions. |

| Trifluoroacetic Anhydride (TFAA) | Acylating Agent | A highly reactive source of the trifluoroacetyl group. It is corrosive and moisture-sensitive. |

| Lewis Acid Catalyst (e.g., AlCl₃) | Catalyst | Activates the acylating agent to generate the electrophilic acylium ion. Must be anhydrous. |

| Solvent (e.g., Dichloromethane, Nitrobenzene) | Reaction Medium | Should be inert to the reaction conditions and capable of dissolving the reactants. The choice of solvent can influence the regioselectivity of the acylation.[4] |

Mechanistic Rationale and Causality

The underlying principle of the Friedel-Crafts acylation is the generation of a highly electrophilic trifluoroacylium ion, which then attacks the electron-rich naphthalene ring. The choice of a strong Lewis acid like aluminum chloride (AlCl₃) is critical as it coordinates to the oxygen of the trifluoroacetic anhydride, facilitating the cleavage of the C-O bond to form the resonance-stabilized acylium ion.

Naphthalene can undergo acylation at either the 1-position (α) or the 2-position (β). The α-position is generally more kinetically favored due to the greater stability of the resulting carbocation intermediate (Wheland intermediate). However, the reaction conditions, particularly the solvent and temperature, can influence the regioselectivity.[5] For the synthesis of this compound, conditions are optimized to favor α-substitution.

Diagram: Friedel-Crafts Acylation Workflow

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 eq) to the suspension via the dropping funnel.

-

Formation of Complex: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Lewis acid-anhydride complex.

-

Addition of Naphthalene: Add a solution of naphthalene (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.

-

Quenching: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Synthetic Strategy II: Organometallic Approach via Grignard Reagents

An alternative and often milder approach involves the use of Grignard reagents. This method offers a different set of starting materials and can sometimes provide better yields and regioselectivity, especially for substituted naphthalenes.

Core Starting Materials and Reagents

| Starting Material/Reagent | Role | Key Considerations |

| 1-Halonaphthalene (e.g., 1-Bromonaphthalene) | Grignard Precursor | The starting material for the formation of the naphthyl Grignard reagent. 1-Bromonaphthalene is commonly used due to its optimal reactivity. |

| Magnesium Turnings | Metal for Grignard Formation | Must be of high purity and activated (e.g., by iodine) to ensure efficient reaction. |

| Trifluoroacetic Anhydride or Ethyl Trifluoroacetate | Trifluoroacetyl Source | Reacts with the Grignard reagent to form the ketone. Anhydrous conditions are essential. |

| Anhydrous Ether (e.g., THF, Diethyl Ether) | Solvent | Crucial for the formation and stability of the Grignard reagent. Must be rigorously dried. |

Mechanistic Rationale and Causality

This synthetic route is a two-step process. The first step is the formation of the 1-naphthylmagnesium halide (a Grignard reagent) from 1-halonaphthalene and magnesium metal. This reaction transforms the electrophilic carbon of the C-X bond into a highly nucleophilic carbon.

The second step involves the nucleophilic attack of the Grignard reagent on an electrophilic source of the trifluoroacetyl group, such as trifluoroacetic anhydride. The initial addition product is a tetrahedral intermediate which then collapses to form the ketone upon aqueous workup. The use of "turbo" Grignard reagents, which include lithium chloride, can enhance the reactivity and solubility of the Grignard reagent, often leading to improved reaction outcomes.[6][7]

Diagram: Grignard Reaction Pathway

Caption: Synthesis via Grignard Reagent.

Experimental Protocol: Grignard Reagent Synthesis

-

Setup: Assemble a flame-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet. Place activated magnesium turnings (1.2 eq) in the flask.

-

Initiation: Add a small crystal of iodine and a few drops of a solution of 1-bromonaphthalene (1.0 eq) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction.

-

Grignard Formation: Once the reaction begins (indicated by a color change and gentle reflux), add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

-

Acylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Slowly add a solution of trifluoroacetic anhydride (1.1 eq) in anhydrous THF.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the mixture with diethyl ether.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography to yield the final product.

Comparative Analysis of Synthetic Routes

| Feature | Friedel-Crafts Acylation | Grignard Reagent Method |

| Starting Materials | Naphthalene, TFAA | 1-Halonaphthalene, Mg, TFAA |

| Key Reagents | Strong Lewis Acid (AlCl₃) | Magnesium Metal |

| Reaction Conditions | Can require harsh conditions | Generally milder, but requires strictly anhydrous conditions |

| Regioselectivity | Can be difficult to control | Defined by the position of the halogen on the starting material |

| Functional Group Tolerance | Poor for sensitive groups | Can be incompatible with acidic protons |

| Scalability | Well-established for large-scale synthesis | Can be challenging due to the exothermic nature of Grignard formation |

Conclusion

The synthesis of this compound can be effectively achieved through two primary methodologies: Friedel-Crafts acylation and the Grignard reagent approach. The choice of synthetic route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the presence of other functional groups in more complex substrates. For a direct and scalable synthesis from naphthalene, the Friedel-Crafts acylation is a powerful tool. However, for syntheses requiring high regioselectivity or milder conditions, the Grignard method presents a robust alternative. A thorough understanding of the mechanistic principles and experimental nuances of each method, as outlined in this guide, is paramount for the successful synthesis of this valuable chemical intermediate.

References

-

Murdoch University Research Portal. (n.d.). Trifluoroacetylation of Oxygenated Naphthalenes. Synthesis of some Naphtho[2,3 c]pyran 5,10 quinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. Retrieved from [Link]

-

American Chemical Society. (2016). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Organic Process Research & Development. Retrieved from [Link]

- Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.

-

ACS Publications. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development. Retrieved from [Link]

-

Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. Retrieved from [Link]

-

Oklahoma State University. (n.d.). FRIEDEL-CRAFTS ACETYLATION OF 1- AND 2-METHYLNAPHTHALENE. Retrieved from [Link]

-

Royal Society of Chemistry. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.

- Google Patents. (n.d.). US3234286A - Acetylation of naphthalenes.

Sources

An In-Depth Technical Guide to the Trifluoroacetylation of Naphthalene

Introduction: The Strategic Importance of Trifluoroacetylated Naphthalenes

In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine-containing moieties into organic scaffolds is a cornerstone strategy for modulating molecular properties. The trifluoroacetyl group (-COCF₃), in particular, offers a unique combination of high electrophilicity, metabolic stability, and potent electron-withdrawing character. When appended to the naphthalene core—a privileged structure in numerous pharmaceuticals and functional materials—it unlocks novel avenues for drug design, polymer science, and the synthesis of advanced chemical probes.

This technical guide provides a comprehensive exploration of the mechanism governing the trifluoroacetylation of naphthalene. Moving beyond a simple recitation of facts, we will dissect the causality behind experimental choices, illuminate the critical interplay of kinetics and thermodynamics that dictates product distribution, and provide validated protocols for achieving desired regiochemical outcomes. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this powerful synthetic transformation.

Part 1: The Core Mechanism of Electrophilic Attack